2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide

Description

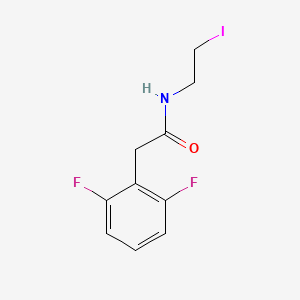

Chemical Structure and Properties 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide (CAS: 1567083-95-7) is an organoiodine compound with the molecular formula C₁₀H₁₀F₂INO and a molecular weight of 325.1 g/mol. Its IUPAC name reflects the 2,6-difluorophenyl group attached to the acetamide backbone and an N-linked 2-iodoethyl substituent. The compound is supplied as a powder, stored at room temperature, and cataloged as a life science product by American Elements, though detailed safety data remain unavailable .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-N-(2-iodoethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2INO/c11-8-2-1-3-9(12)7(8)6-10(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNYOWNGSFQPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)NCCI)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-iodoethanol.

Formation of Intermediate: 2,6-difluoroaniline is reacted with acetic anhydride to form 2-(2,6-difluorophenyl)acetamide.

Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(2,6-difluorophenyl)-N-(2-azidoethyl)acetamide.

Scientific Research Applications

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the iodoethyl group may facilitate covalent bonding or act as a leaving group in biochemical reactions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylacetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C₁₁H₈Cl₂N₂OS

- Key Features :

- Replaces fluorine with chlorine at the 2,6-phenyl positions, increasing steric bulk and lipophilicity.

- Crystal structure analysis reveals a 79.7° dihedral angle between the dichlorophenyl and thiazol rings, with intermolecular N–H⋯N hydrogen bonds stabilizing the lattice .

- Applications : Studied for coordination chemistry and structural similarity to penicillin derivatives .

N-[4-(4-Chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA)

- Key Features :

2-(4-Cyanophenoxy)-N-(2,6-difluorophenyl)acetamide

- Molecular Formula : C₁₅H₁₀F₂N₂O₂

- Key Features: Substitutes the iodoethyl group with a 4-cyanophenoxy moiety, introducing electron-withdrawing cyano and ether groups. Likely differences in solubility and target affinity compared to the iodine-containing analog .

Acetamides with Varied Side Chains

Goxalapladib (CAS-412950-27-7)

- Molecular Formula : C₄₀H₃₉F₅N₄O₃

- Key Features :

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Analog)

- Molecular Formula : C₁₄H₂₂N₂O

- Key Features: Replaces fluorine with methyl groups and introduces a diethylamino side chain. Applications: Widely used as a local anesthetic (pKa 7.93), highlighting how side-chain modifications dictate therapeutic use .

Alachlor (CAS 15972-60-8)

Comparative Data Table

*Estimated based on structural analysis.

Key Research Findings and Implications

- Halogen Effects : Fluorine and chlorine at the 2,6-positions enhance metabolic stability but differ in steric and electronic properties. Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine .

- Side-Chain Impact : The 2-iodoethyl group in the target compound may confer unique pharmacokinetic profiles, such as prolonged half-life due to iodine’s size and polarity. Conversely, CPDA’s pyridine-chlorobenzyloxy chain enhances bioavailability for glucose modulation .

- Therapeutic vs. Agricultural Use : Structural similarities between pharmaceutical (e.g., antidiabetic CPDA) and agrochemical (e.g., alachlor) acetamides highlight the role of substituents in dictating biological targets .

Biological Activity

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluorophenyl and iodoethyl substituents, may exhibit diverse pharmacological properties, including enzyme inhibition and receptor modulation. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Difluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Iodoethyl Group : Potentially reactive, allowing for various biochemical interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluorophenyl moiety can enhance the compound's lipophilicity, facilitating cell membrane penetration. The iodoethyl group may participate in nucleophilic substitution reactions, leading to the formation of active metabolites that exert biological effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes. For instance, studies on fluorinated derivatives have shown promising results in inhibiting key metabolic enzymes involved in cancer cell proliferation (e.g., hexokinase) .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have demonstrated that related compounds possess cytotoxic effects against glioblastoma cells, indicating potential for further investigation into its efficacy as an anti-cancer agent .

Case Studies and Research Findings

- Anticancer Activity : A study evaluating halogenated glucose analogs found that modifications at the C-2 position significantly enhanced cytotoxicity in glioblastoma cells. The findings suggest that similar structural modifications in this compound could yield significant biological activity .

- Enzyme Interaction : The compound's mechanism involves binding to hexokinase, which is crucial for glycolysis in cancer cells. Inhibition of this enzyme can reduce tumor growth by depriving cancer cells of energy .

- Comparative Analysis : A comparison with other fluorinated compounds showed that those with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | TBD | Hexokinase | Potential anticancer activity |

| 3-(4-Fluorophenyl)-N-(3-iodopropyl)acetamide | 0.29 | Acetylcholinesterase | Moderate enzyme inhibition |

| 4-Fluoro-N-(3-pyridyl)acetamide | TBD | COX-1/COX-2 | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.